molecular formula C14H19NO2 B14901881 n-Cyclopropyl-4-(p-tolyloxy)butanamide

n-Cyclopropyl-4-(p-tolyloxy)butanamide

Cat. No.: B14901881
M. Wt: 233.31 g/mol
InChI Key: FTHXMGJSHIFPBE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(p-tolyloxy)butanamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a cyclopropyl group attached to a butanamide backbone, with a p-tolyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(p-tolyloxy)butanamide typically involves the reaction of cyclopropylamine with 4-(p-tolyloxy)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(p-tolyloxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-4-(p-tolyloxy)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(p-tolyloxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific para-tolyloxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methylphenoxy)butanamide

InChI

InChI=1S/C14H19NO2/c1-11-4-8-13(9-5-11)17-10-2-3-14(16)15-12-6-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16)

InChI Key

FTHXMGJSHIFPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2CC2

Origin of Product

United States

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